Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a methylbenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Quinoline Core: This is usually achieved through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the quinoline ring with a methoxyphenyl group, typically using a Friedel-Crafts alkylation reaction.
Attachment of the Methylbenzamido Group: This is achieved through an amide coupling reaction, where the quinoline derivative is reacted with a methylbenzoic acid derivative in the presence of coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and fewer functional groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other quinoline derivatives.
Properties
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-6-[(3-methylbenzoyl)amino]quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-5-4-6-19(13-17)27(31)28-20-9-12-23-22(14-20)25(34-16-26(30)33-3)15-24(29-23)18-7-10-21(32-2)11-8-18/h4-15H,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZIQMHPQIFANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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